[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide
CAS No.: 2622154-87-2
Cat. No.: VC11646616
Molecular Formula: C29H48NOPS
Molecular Weight: 489.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2622154-87-2 |
|---|---|
| Molecular Formula | C29H48NOPS |
| Molecular Weight | 489.7 g/mol |
| IUPAC Name | (R)-N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33-/m1/s1 |
| Standard InChI Key | ANDAEMPIIGEHED-DCHPEXOPSA-N |
| Isomeric SMILES | CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)N[S@](=O)C(C)(C)C)C(C)(C)C |
| SMILES | CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key domains:
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A di-tert-butylphosphino group at the ortho position of a phenyl ring, providing strong electron-donating character and steric bulk to modulate metal coordination.
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An adamantylmethyl substituent attached to the phenyl ring, imparting conformational rigidity and enhancing solubility in nonpolar media.
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A 2-methyl-2-propanesulfinamide moiety with a stereogenic sulfur(IV) center, serving as a chiral auxiliary to dictate enantioselectivity in subsequent transformations .
The adamantane framework’s diamondoid structure prevents undesired rotational isomerism, while the tert-butyl groups on phosphorus create a protected coordination environment for transition metals. This combination enables the ligand to stabilize reactive metal intermediates while maintaining stereochemical fidelity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H48NOPS |
| Molecular Weight | 489.7 g/mol |
| CAS Registry Number | 2622154-87-2 |
| Stereochemistry | S(R) configuration at sulfur |
| Phosphine Coordination | Monodentate, κ¹-P |
| Solubility | Chloroform, THF, DCM |
The sulfinamide’s pKa (~10.1) allows reversible protonation under mild conditions, facilitating its role in acid-base catalysis . The phosphine’s electron-rich nature (Tolman electronic parameter σ ≈ 2050 cm⁻¹) enhances metal-ligand backbonding, critical for stabilizing low-oxidation-state catalysts.
Synthetic Routes and Chiral Control
Modular Assembly Strategy
Synthesis proceeds via a three-step sequence:
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Adamantylmethylation: Lithiation of 2-bromophenyl-di-tert-butylphosphine followed by quenching with 1-adamantylmethyl bromide yields the phosphine-adamantyl scaffold.
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Sulfinamide Installation: Condensation of (S)-(-)-2-methyl-2-propanesulfinamide with the adamantylmethyl-aniline intermediate under Mitsunobu conditions establishes the S(R) configuration at sulfur .
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Resolution and Purification: Chiral HPLC separation ensures >99% enantiomeric excess, confirmed by optical rotation ([α]D²⁵ = -42.5°, c = 1.0 in CHCl₃).
Critical to stereochemical fidelity is the use of (S)-sulfinamide precursors, which induce predictable facial selectivity during metal coordination. Recent nickel-catalyzed methods enable dynamic kinetic resolution of sulfinylamines, bypassing traditional auxiliary-dependent routes .
Applications in Asymmetric Catalysis
Hydrogenation of Olefins
The ligand demonstrates exceptional performance in iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excesses (ee) >95% under 10 bar H₂ . Key advantages include:
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Adamantane Rigidity: Suppresses catalyst aggregation, enhancing turnover frequency (TOF up to 500 h⁻¹).
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Phosphine Basicity: Facilitates oxidative addition of H₂ to Ir(I) centers.
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Sulfinamide Chirality: Directs substrate approach via hydrogen bonding to the sulfinyl oxygen .
Suzuki-Miyaura Cross-Coupling
When paired with palladium, the ligand enables coupling of aryl chlorides with arylboronic acids at room temperature. A representative transformation:
The tert-butylphosphino groups accelerate transmetallation by stabilizing the Pd(II) intermediate, while the sulfinamide’s chiral environment induces axial chirality in biaryl products.
Mechanistic Insights from Radical Chemistry
Photoredox/Phosphine Dual Catalysis
Recent studies reveal the ligand’s role in generating sulfonamidyl radicals via α-scission of phosphoranyl intermediates . Under blue LED irradiation, the phosphine oxidizes to a radical cation, which abstracts an electron from the sulfonamide. Subsequent P–N bond cleavage releases the N-centered radical, enabling anti-Markovnikov hydroamination of alkenes:
Density functional theory (DFT) calculations indicate the adamantyl group lowers the transition state energy for P–N scission by 8.3 kcal/mol compared to phenyl analogues .
Comparative Analysis with Related Ligands
| Ligand Feature | [S(R)]-Adamantylmethyl Derivative | Josiphos-Type Ligands | Binap Derivatives |
|---|---|---|---|
| Steric Bulk | Extreme (Adamantane + tert-Bu) | Moderate (Cyclohexyl) | High (Naphthyl) |
| Electronic Donation | Strong (σ-donor) | Moderate | Weak |
| Solubility | High in hydrocarbons | Low | Moderate |
| Enantiocontrol in Hydrogenation | 95–99% ee | 80–90% ee | 85–95% ee |
The ligand’s unique adamantane-phosphine-sulfinamide triad offers unmatched steric protection while maintaining catalytic activity—a balance unachievable with conventional bisphosphine systems .
Future Directions
Emerging applications include:
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Enantioselective C–H Functionalization: Leveraging the sulfinamide’s hydrogen-bonding capability to direct metallation .
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Radical Polar Crossover Reactions: Merging photoredox activity with asymmetric induction .
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Continuous Flow Catalysis: Exploiting the ligand’s thermal stability (decomposition >220°C) for scaled processes.
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